

Gastrin I (1-14), human off-target effects in assays

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Compound of Interest

Compound Name: *Gastrin I (1-14), human*

Cat. No.: *B15616311*

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Technical Support Center: Gastrin I (1-14), Human

Welcome to the technical support center for **Gastrin I (1-14), human**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues related to off-target effects and other experimental artifacts during their research.

Frequently Asked Questions (FAQs)

Q1: What is **Gastrin I (1-14), human**, and what is its primary target?

Gastrin I (1-14) is a 14-amino-acid fragment of the human peptide hormone Gastrin I.[1] Its primary biological target is the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor.[2] Binding of gastrin to the CCKBR on parietal cells in the stomach is the primary mechanism for stimulating gastric acid secretion.[3][4] The full-length Gastrin I peptide is a selective agonist for the CCKBR.

Q2: What are the known off-targets for **Gastrin I (1-14), human**?

Specific, well-characterized off-target binding partners for the Gastrin I (1-14) fragment are not extensively documented in publicly available literature. However, the broader family of gastrin and cholecystokinin (CCK) peptides interact with two main receptor subtypes:

- CCKBR (CCK2R): The high-affinity, on-target receptor for gastrin.

- CCK1R (CCK1R): The cognate receptor for CCK. Gastrin binds to CCK1R with a significantly lower affinity (by 500- to 1,000-fold) compared to CCK.[5][6]

Therefore, at high concentrations, Gastrin I (1-14) may exhibit cross-reactivity with CCK1R, which can be considered a potential low-affinity off-target. Researchers should be cautious of potential uncharacterized interactions, especially when using high concentrations of the peptide.

Q3: I'm observing an effect at high concentrations of Gastrin I (1-14). How do I know if it's an off-target effect?

High concentrations of any ligand can lead to non-specific or off-target interactions. An effect that only appears at micromolar concentrations or higher, while the on-target CCKBR is typically activated at picomolar to nanomolar concentrations, is a strong candidate for an off-target or non-specific effect. To investigate this, you should perform a full dose-response curve and use the troubleshooting workflows outlined below to validate the involvement of CCKBR.

Troubleshooting Guides

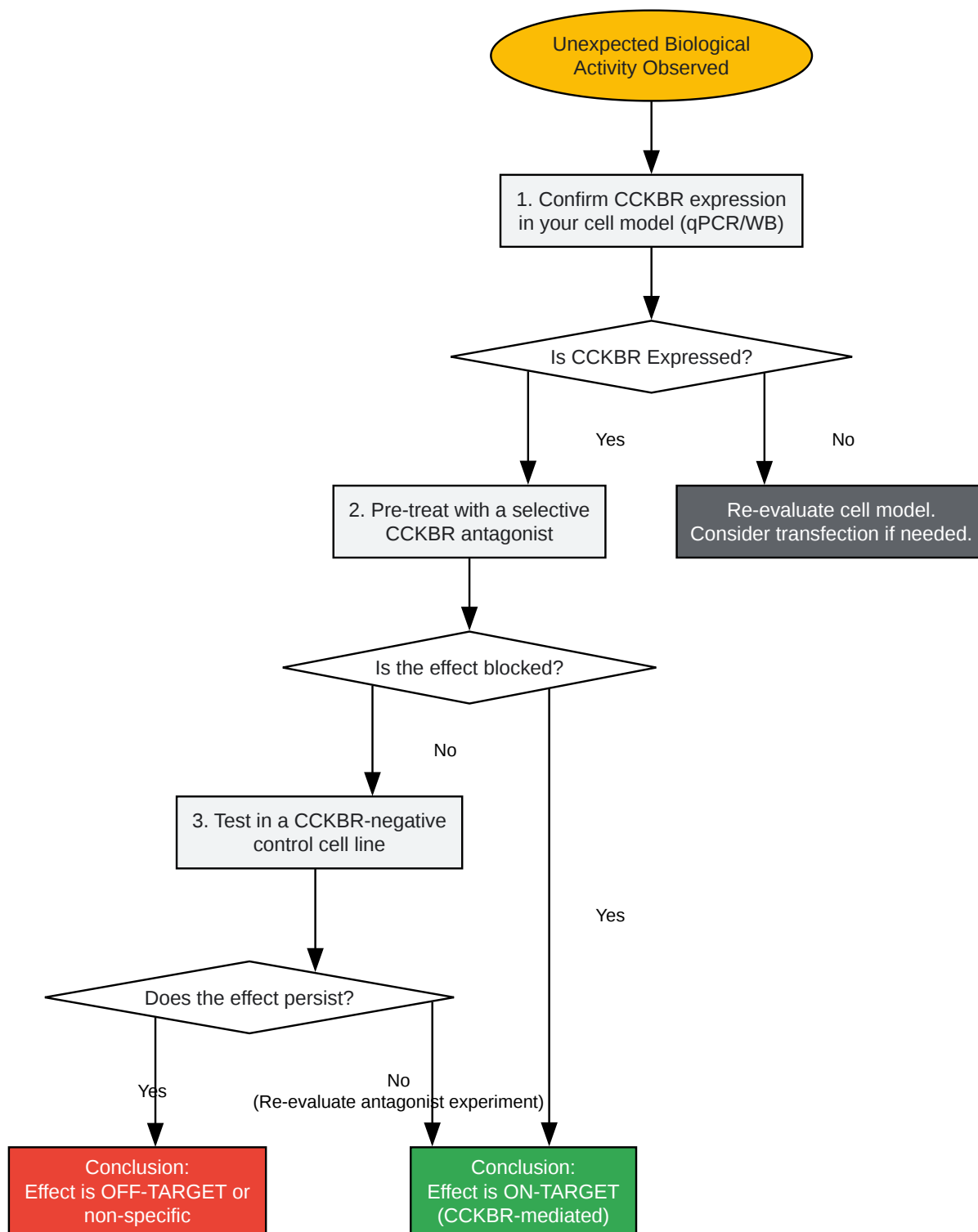
Issue 1: Unexpected Biological Activity in a Cell-Based Assay

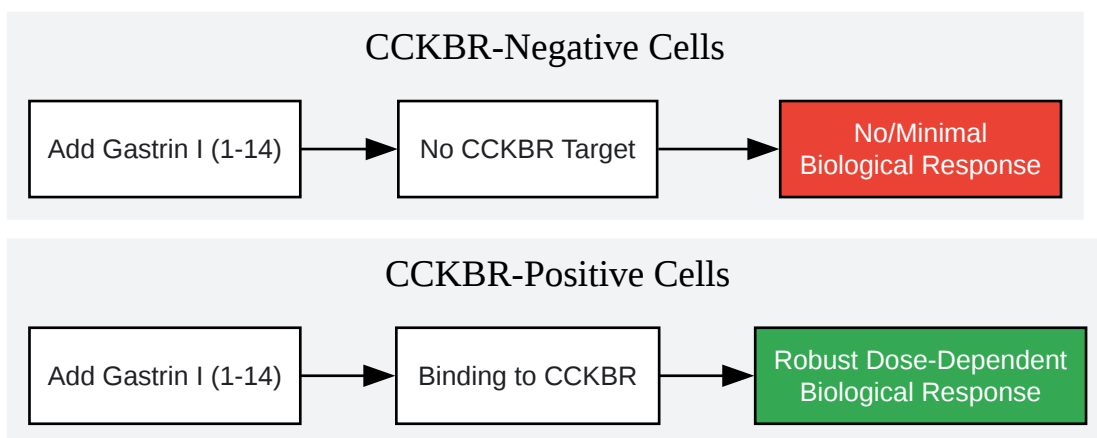
You are using Gastrin I (1-14) in a cell-based assay and observe a biological response that is unexpected or does not fit the known CCKBR signaling pathway (e.g., Gq-protein coupling leading to PKC activation).[7][8]

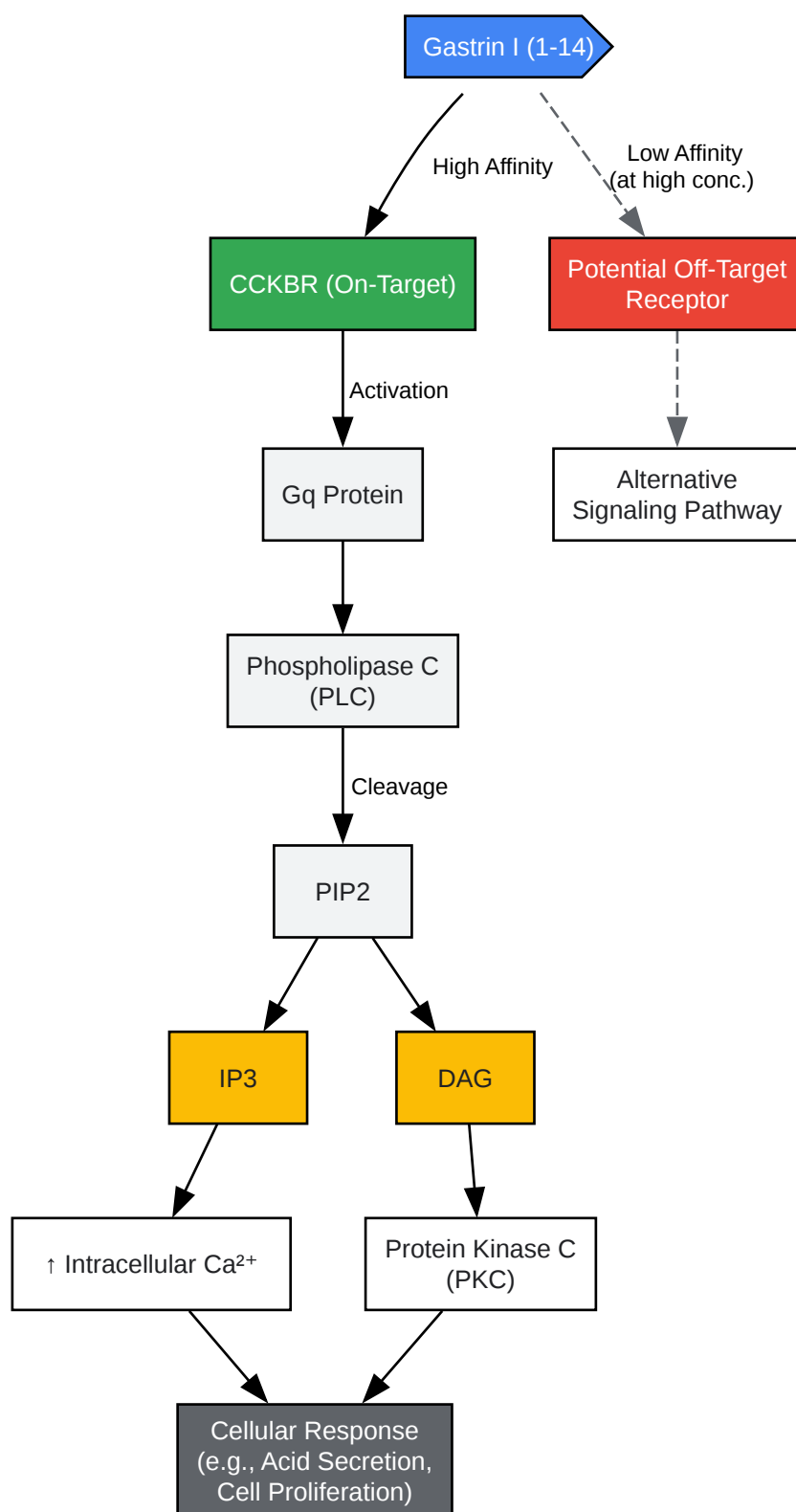
- **Confirm Target Expression:** Verify that your cell line expresses the intended target, CCKBR, and not other potentially interacting receptors like CCK1R. Use RT-qPCR or Western blot to confirm CCKBR gene and protein expression.
- **Use a CCKBR Antagonist:** Pre-treat your cells with a selective CCKBR antagonist (e.g., L-365,260, Sograzepide) before adding Gastrin I (1-14).[9] If the observed effect is blocked by the antagonist, it is likely mediated by CCKBR. If the effect persists, it is likely an off-target or non-specific effect.
- **Test in a CCKBR-Negative Cell Line:** Perform the same assay in a control cell line that does not express CCKBR. An effect observed in the CCKBR-negative line is definitively an off-

target effect.

- Evaluate Peptide Concentration: Ensure you are using an appropriate concentration range. The EC₅₀ for full-length Gastrin I on CCKBR can be as low as 6.2 pM for some cellular responses. Effects seen only at concentrations >1 μM should be treated with suspicion.







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